molecular formula C12H12INO B3149833 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 679788-33-1

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B3149833
CAS No.: 679788-33-1
M. Wt: 313.13 g/mol
InChI Key: RUJVOUJFXDASNG-USRGLUTNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyridinium-based compound features a planar aromatic system with a methyl group at the 1-position and an (E)-configured ethenyl group at the 2-position, terminating in a furan-2-yl moiety. The iodide counterion stabilizes the cationic pyridinium core. The furan substituent introduces unique electronic and steric effects compared to phenyl or substituted phenyl analogues, influencing molecular interactions and bulk properties .

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO.HI/c1-13-9-3-2-5-11(13)7-8-12-6-4-10-14-12;/h2-10H,1H3;1H/q+1;/p-1/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJVOUJFXDASNG-USRGLUTNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=CO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=CO2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 2-(furan-2-yl)ethenyl bromide with 1-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogues lie in the substituents attached to the ethenyl group. Below is a comparative analysis of select derivatives:

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Ethenyl Group Key Features
2-[(E)-2-(Furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide (Target Compound) C₁₂H₁₂INO 345.14 Furan-2-yl Heteroaromatic substituent; potential for π-π interactions with furan ring
2-[p-(Dimethylamino)styryl]-1-methylpyridinium iodide (CAS 68971-03-9) C₁₆H₁₉IN₂ 366.25 4-(Dimethylamino)phenyl Electron-donating -NMe₂ group; enhances charge transfer properties
2-{(E)-2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium iodide C₁₈H₂₃IN₂ 394.30 4-(Diethylamino)phenyl Bulkier -NEt₂ group; higher molecular weight
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide C₁₅H₁₆INO 361.21 4-Methoxyphenyl Electron-donating -OMe group; centrosymmetric crystallization
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate C₁₆H₁₈INO·H₂O 407.24 4-Ethoxyphenyl Ethoxy group increases hydrophobicity; layered crystal structure
4-[(E)-2-[4-(Azepan-1-yl)phenyl]ethenyl]-1-methylpyridin-1-ium iodide (IIb) C₂₀H₂₅IN₂ 444.34 4-(Azepan-1-yl)phenyl Seven-membered azepane ring; moderate yield (40%)
Key Observations:
  • Electron-Donating Groups: Dimethylamino (-NMe₂) and diethylamino (-NEt₂) substituents enhance intramolecular charge transfer, critical for NLO applications. However, bulkier groups (e.g., -NEt₂) reduce solubility .
  • Aromatic vs.
  • Crystallization Behavior : Methoxy and ethoxyphenyl derivatives crystallize in centrosymmetric space groups (e.g., P1), precluding NLO activity despite planar molecular structures .
Key Observations:
  • Yields : Bulky substituents (e.g., benzylpiperidinyl) reduce synthetic yields, likely due to steric hindrance during condensation reactions .
  • Melting Points : Increased molecular weight and rigid substituents (e.g., benzyl groups) correlate with higher melting points .
  • Crystal Packing : Ethoxyphenyl derivatives exhibit layered structures via π-π interactions and hydrogen bonding, whereas methoxyphenyl analogues rely on C–H···I bonds .

Electronic and Optical Properties

  • Nonlinear Optical Activity: Centrosymmetric crystal packing (e.g., P1 space group) in methoxy/ethoxy derivatives precludes NLO activity despite planar molecular structures.
  • UV-Vis Absorption : Electron-donating groups (e.g., -NMe₂, -OMe) redshift absorption maxima due to enhanced charge transfer. Furan’s conjugation may further modulate absorbance .

Biological Activity

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide, with the CAS number 679788-33-1, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a furan ring and a pyridinium ion, which contributes to its biological properties. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₂INO
Molecular Weight313.134 g/mol
CAS Number679788-33-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-(furan-2-yl)ethenyl bromide with 1-methylpyridine in the presence of potassium carbonate in acetonitrile under reflux conditions. This method allows for the efficient formation of the desired iodide compound while ensuring high yields and purity.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The pyridinium ion may facilitate interactions with enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For instance, studies suggest that it may interfere with cellular signaling pathways involved in cancer progression or microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and renal cancer cells. The effectiveness appears to correlate with the concentration of the compound used, suggesting a dose-dependent response .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HEK293 (normal human kidney cells).
  • Results : The compound exhibited IC50 values of 25 µM for MCF7 and 30 µM for A549, indicating significant potency against these cancer types while showing minimal toxicity to HEK293 cells at similar concentrations .

Comparative Analysis

When compared to similar compounds, such as (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-one derivatives known for their antitumor activity, this compound displays unique structural features that enhance its reactivity and biological interactions. This distinction may account for its diverse applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide
Reactant of Route 2
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.